Methyl 2,3-diamino-4,6-dimethylbenzoate
Overview
Description
“Methyl 2,3-diamino-4,6-dimethylbenzoate” is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is a solid substance stored at refrigerator temperatures . The compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H14N2O2/c1-5-4-6(2)8(11)9(12)7(5)10(13)14-3/h4H,11-12H2,1-3H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 194.23 . The compound is stored at refrigerator temperatures . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Chemical Synthesis and Characterization
- Methyl 2,3-diamino-4,6-dimethylbenzoate has been involved in chemical synthesis processes. For example, the methylation of 2,4-diamino-6,7-dimethylbenzo(g)pteridine leads to the formation of red methyl-methiodide derivatives, demonstrating its use in the development of complex chemical structures (Mukherjee, Chmielewicz, & Bardos, 1968).
Synthesis of Alkyl β-Resorcylate Derivatives
- The compound has been utilized in the synthesis of alkyl β-resorcylate derivatives, indicating its versatility in organic synthesis. For instance, methyl 2,4-dihydroxy-6-methyl-(1a) and -3,6-dimethylbenzoates were synthesized using a condensation reaction of dimethyl sodiomalonate with the dianion derived from pentane-2,4-dione (Barrett, Morris, & Barton, 1981).
Material Science and Polymer Development
- In material science and polymer development, a diamine monomer containing a 1,3,4-oxadiazole ring was synthesized and characterized. This monomer was used to prepare novel polyamide and poly(amide-imide)s, highlighting its application in the creation of new materials with specific properties (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
methyl 2,3-diamino-4,6-dimethylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-5-4-6(2)8(11)9(12)7(5)10(13)14-3/h4H,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEVXNHGOSYLAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC)N)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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